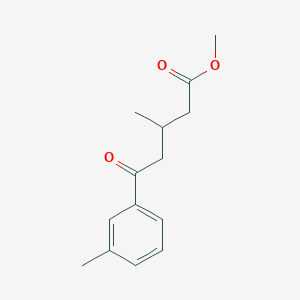
3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene is an organic compound that features a fluorinated aromatic ring and an alkoxy substituent. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and iso-pentyl bromide.
Etherification: 4-Fluorophenol is reacted with iso-pentyl bromide in the presence of a base (e.g., potassium carbonate) to form 4-fluoro-2-iso-pentoxyphenol.
Alkylation: The resulting phenol is then subjected to an alkylation reaction with allyl bromide in the presence of a base (e.g., sodium hydride) to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to ketones.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Epoxides: Formed from oxidation of the double bond.
Ketones: Resulting from oxidation of the allylic position.
Saturated Derivatives: From reduction of the double bond.
Substituted Aromatics: From nucleophilic aromatic substitution.
科学的研究の応用
3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
類似化合物との比較
Similar Compounds
3-(4-Fluorophenyl)-1-propene: Lacks the iso-pentoxy group, which may affect its chemical reactivity and biological activity.
3-(4-Methoxyphenyl)-1-propene: Contains a methoxy group instead of a fluorine atom, leading to different electronic and steric properties.
3-(4-Chlorophenyl)-1-propene: Substitutes a chlorine atom for the fluorine, which can influence its reactivity and interactions.
Uniqueness
3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene is unique due to the combination of a fluorinated aromatic ring and an iso-pentoxy substituent. This combination can impart distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
4-fluoro-2-(3-methylbutoxy)-1-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO/c1-4-5-12-6-7-13(15)10-14(12)16-9-8-11(2)3/h4,6-7,10-11H,1,5,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEYNMSHCSUJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)F)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B7995005.png)



![O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7995047.png)

